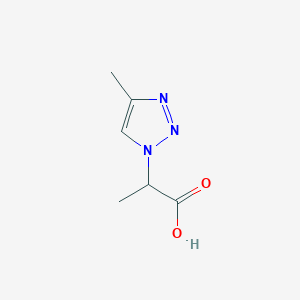

2-(4-Methyltriazol-1-yl)propanoic acid

Description

Contextualization within the Landscape of Triazole-Containing Compounds in Advanced Chemical Research

The field of heterocyclic chemistry has seen a sustained interest in nitrogen-containing compounds due to their diverse pharmacological and biological potential. ingentaconnect.comijpsjournal.com Among these, triazoles, a class of five-membered heterocyclic compounds with the molecular formula C₂H₃N₃, are a cornerstone of modern medicinal chemistry. ingentaconnect.comtaylorandfrancis.com Triazoles exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole (B32235), both of which are noted for their chemical stability. ingentaconnect.comtaylorandfrancis.com This stability, combined with the presence of three nitrogen atoms, provides numerous opportunities for structural modifications, allowing for the creation of novel and therapeutically interesting molecules. nih.gov

Triazole rings are often considered privileged scaffolds in drug discovery. nih.gov Their inherent properties have established them as important components in medicinal, agricultural, polymer, and materials sciences. nih.gov The triazole nucleus can act as a bio-isostere for other functional groups like amides, esters, and carboxylic acids, which can be a valuable strategy in molecular design. nih.gov Consequently, molecules incorporating a triazole core have demonstrated a wide array of biological activities. taylorandfrancis.comnih.gov The continuous synthesis of new triazole derivatives is an active area of research aimed at discovering advanced pharmacological applications. nih.gov

Significance of the Propanoic Acid Moiety in Molecular Design and Function

Propanoic acid, a three-carbon carboxylic acid, is a versatile and significant building block in the chemical and pharmaceutical industries. lmu.edu Its structure, CH₃CH₂COOH, makes it a valuable precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs), including anti-inflammatory compounds and antifungal agents. lmu.edu

The arylpropionic acid derivatives are a particularly important class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). humanjournals.com The biological activity of these NSAIDs is largely attributed to the inhibition of prostaglandin (B15479496) biosynthesis. humanjournals.com However, the carboxylic acid moiety, while crucial for activity, can sometimes be associated with local irritation. humanjournals.com This has led to research into modifying the carboxylate function to create derivatives with enhanced activity and improved profiles. humanjournals.com

Beyond its role as a synthetic precursor, propanoic acid is a naturally occurring short-chain fatty acid (SCFA) produced by gut microbiota from dietary fiber. nih.govmetabolon.com Research suggests that propanoic acid itself can exert anti-inflammatory effects and plays a role in regulating metabolic processes. nih.govmetabolon.com This dual role—as a key structural element in established drugs and as a biologically active molecule in its own right—underscores the importance of the propanoic acid moiety in molecular design.

Positioning of 2-(4-Methyltriazol-1-yl)propanoic acid within Contemporary Organic Synthesis

The compound this compound emerges at the intersection of the two aforementioned areas of chemical interest. Its structure represents a deliberate molecular hybridization, combining the well-established triazole scaffold with the functionally significant propanoic acid moiety. While extensive research dedicated solely to this specific molecule is not widely documented, its position and potential in organic synthesis can be inferred from the properties of its constituent parts.

The synthesis of such hybrid molecules is a key theme in contemporary medicinal chemistry. nih.gov Synthetic strategies for analogous structures often involve the reaction of a heterocyclic thiol with an appropriate acid or ester in an aqueous medium, followed by acidification. ukma.edu.ua Other methods include using versatile alkylating reagents to introduce the propanoic acid side chain onto the heterocyclic core. nuph.edu.ua For instance, the synthesis of similar 3-(imidazol-2-ylthio)propanoic acid derivatives has been achieved by reacting a thiol with 3-bromopropanoic acid. nih.govresearchgate.net

The compound this compound is therefore best positioned as a versatile building block or scaffold. biosynth.com Its structure offers multiple points for further chemical modification, both at the triazole ring and the carboxylic acid group. This allows for the systematic exploration of structure-activity relationships, aiming to develop new molecules with tailored properties by leveraging the known biological potential of both the triazole nucleus and the propanoic acid side chain.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-(4-Methyl-1,2,4-triazol-3-yl)propanoic acid | C₆H₉N₃O₂ | 155.15 | Not Available |

| 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid | C₆H₉N₃O₂ | 155.16 | 303148-48-3 |

| 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | C₆H₉N₃O₂ | Not Available | Not Available |

| Propanoic acid | C₃H₆O₂ | Not Available | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-(4-methyltriazol-1-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c1-4-3-9(8-7-4)5(2)6(10)11/h3,5H,1-2H3,(H,10,11) |

InChI Key |

YBOVSKPDWHPIDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=N1)C(C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Convergent Synthetic Strategies for 2-(4-Methyltriazol-1-yl)propanoic acid

Regioselective Construction of the 1,2,3-Triazole Heterocycle

The 1,2,3-triazole core is a vital heterocyclic motif in medicinal chemistry and materials science. nih.gov Its synthesis is most effectively and regioselectively achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. thieme-connect.de While the thermal reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the advent of transition metal catalysis has provided a solution for high regioselectivity. nih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," almost exclusively yields the 1,4-disubstituted isomer. benthamdirect.com This reaction is characterized by its high efficiency, mild reaction conditions, and broad substrate scope. thieme-connect.debenthamdirect.com For the synthesis of the 4-methyl-1,2,3-triazole ring, the reaction would involve an organic azide and propyne (B1212725). Ruthenium catalysis, in contrast, typically directs the cycloaddition to form the 1,5-disubstituted regioisomer. nih.gov Given the target structure, CuAAC is the preferred method. Various copper sources and ligands can be employed to facilitate the reaction, including both homogeneous and heterogeneous catalytic systems. bohrium.comrsc.org

| Catalytic System | Typical Catalyst | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Homogeneous Copper(I) | CuSO₄/Sodium Ascorbate, CuI | High yields, mild conditions, well-established. | Potential for copper contamination in the final product. | benthamdirect.com |

| Heterogeneous Copper | Copper nanoparticles on solid supports (e.g., ZnO, Carbon). | Easy catalyst recovery and reuse, lower product contamination. | May have lower activity or require specific supports. | bohrium.comrsc.org |

| Ligand-Accelerated Copper(I) | Cu(I) with nitrogen-containing ligands (e.g., (DHQD)₂PHAL). | Significantly enhanced reaction rates, can be performed in water. | Ligand synthesis can be complex and costly. | thieme-connect.de |

| Copper-Free "Click" Chemistry | Strain-promoted cycloaddition (e.g., using cyclooctynes). | Avoids cytotoxicity of copper, useful for bioconjugation. | Requires synthesis of highly strained and specialized alkynes. | nih.gov |

Methodological Advancements for Incorporating the Propanoic Acid Side Chain

The propanoic acid moiety is typically introduced by using a starting material that already contains this functional group. A common strategy involves the use of an α-azido acid or its corresponding ester, such as ethyl 2-azidopropanoate. This azide precursor can be synthesized from commercially available starting materials like ethyl 2-bromopropanoate via nucleophilic substitution with sodium azide.

The azide-functionalized propanoic acid derivative is then reacted with a suitable alkyne (in this case, propyne for the 4-methyl group) under CuAAC conditions to form the desired triazole ring with the side chain attached at the N1 position.

Recent advancements also include multicomponent reactions where the azide is generated in situ, or photocatalytic methods that enable direct conversion of carboxylic acids to triazoles through a decarboxylative triazolation process, offering a novel, single-step route. acs.org

Directed Methylation Techniques for the Triazole Ring at the 4-Position

The introduction of the methyl group at the C4 position of the 1,2,3-triazole ring is most directly achieved by selecting the appropriate alkyne building block for the cycloaddition reaction. To synthesize a 1,4-disubstituted triazole with a methyl group at the 4-position, propyne (CH₃C≡CH) is used as the terminal alkyne substrate. The regioselectivity of the CuAAC ensures that the methyl-bearing carbon of propyne couples with the nitrogen atom (N3) of the azide, resulting in the desired 4-methyl-1,2,3-triazole structure. This substrate-controlled approach is highly efficient and avoids the need for post-cyclization modification of the triazole ring, which can often lead to issues with regioselectivity and require protecting groups.

Stereoselective Approaches to Chiral this compound

The C2 position of the propanoic acid side chain is a stereocenter, meaning that this compound can exist as two enantiomers. The synthesis of enantiomerically pure forms is of significant interest, particularly for pharmaceutical applications. nih.gov

Several stereoselective strategies can be employed:

Chiral Pool Synthesis: This approach utilizes an enantiomerically pure starting material. For instance, (S)- or (R)-alanine can be converted to the corresponding chiral 2-bromopropanoic acid, and subsequently to the chiral 2-azidopropanoic acid, with retention of stereochemistry. The subsequent CuAAC reaction with propyne preserves the chiral center, yielding the desired enantiomer of the final product. nih.gov

Kinetic Resolution: A racemic mixture of the final product or a key intermediate can be resolved. This can be achieved through enantioselective esterification using a chiral alcohol or through enzymatic hydrolysis of a racemic ester, where one enantiomer reacts faster than the other, allowing for their separation. mdpi.com For example, lipase-catalyzed hydrolysis has been used to separate racemic esters of related compounds. mdpi.com

Asymmetric Catalysis: While less common for this specific transformation, the development of chiral catalysts for the azide-alkyne cycloaddition or for the synthesis of the chiral side-chain precursor represents an active area of research.

Derivatization and Functionalization of this compound

The carboxylic acid group is a versatile functional handle that allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for various applications.

Advanced Modulations of the Carboxylic Acid Group (e.g., specialized esterification, amide formation)

The conversion of the carboxylic acid to esters and amides is fundamental for creating derivatives with altered physicochemical properties, such as solubility, stability, and biological activity.

Esterification: Beyond simple Fischer esterification, which involves heating with an alcohol under acidic conditions, milder and more efficient methods are often required, especially for complex or sensitive substrates. masterorganicchemistry.com Uronium-based peptide coupling agents such as TBTU, TATU, and COMU have proven effective for esterifying carboxylic acids with primary, secondary, and even tertiary alcohols at room temperature in the presence of an organic base. luxembourg-bio.com These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the alcohol.

Amide Formation: Amide bond formation is a cornerstone of peptide synthesis and medicinal chemistry. Direct condensation of a carboxylic acid and an amine is often challenging and requires activation of the carboxyl group. A vast array of coupling reagents has been developed to facilitate this transformation under mild conditions with high yields and minimal side reactions, such as racemization. nih.gov Common coupling agents activate the carboxylic acid by converting it into a more reactive species, such as an active ester or an acylphosphonium intermediate. Biocatalytic methods using enzymes like carboxylic acid reductase are also emerging as sustainable alternatives for selective amide bond formation. nih.gov

| Reagent Class | Examples | Application | Typical Conditions | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | Amide & Ester Synthesis | Often used with additives like HOBt or DMAP to suppress side reactions. | researchgate.net |

| Uronium/Guanidinium | HATU, HBTU, TBTU | Amide & Ester Synthesis | Used with a non-nucleophilic base (e.g., DIPEA) in aprotic solvents (e.g., DMF, DCM). | luxembourg-bio.comnih.gov |

| Phosphonium (B103445) | BOP, PyBOP | Amide Synthesis | Highly efficient, but produce carcinogenic HMPA as a byproduct. | nih.gov |

| Organophosphorus | T3P | Amide Synthesis | High reactivity, byproducts are water-soluble and easily removed. | nih.gov |

| Inorganic Catalysts | TiCl₄ | Amide Synthesis | Direct condensation of acids and amines at elevated temperatures. | nih.gov |

Selective Substitutions and Transformations on the Triazole Ring

The 1,2,3-triazole ring, while aromatic and generally stable, offers avenues for selective functionalization, which is crucial for modifying the properties of the parent molecule. The primary site for electrophilic substitution on the 1-substituted 1,2,3-triazole ring is the C-5 carbon. Direct deprotonation (lithiation) at this position is a key strategy for introducing a variety of functional groups.

Studies on related 1-substituted 1,2,3-triazoles have shown that treatment with strong bases, such as n-butyllithium (BuLi), at low temperatures (e.g., -78°C) can selectively remove the proton at the C-5 position. d-nb.info This generates a highly reactive triazolyl-lithium intermediate. This intermediate is, however, prone to decomposition at higher temperatures (above -10°C), which can lead to nitrogen extrusion and the formation of a ketenimine anion. d-nb.info Careful temperature control is therefore essential.

Once formed, this lithiated species can be quenched with a wide range of electrophiles to install new substituents at the C-5 position. This versatile method allows for the introduction of various functionalities, as shown in the table below.

| Electrophile | Reagent Example | Resulting C-5 Substituent | Reference |

|---|---|---|---|

| Proton Source | H₂O / NH₄Cl | -H (Deuterium if D₂O is used) | rsc.org |

| Carbon Dioxide | CO₂ (gas) | -COOH (Carboxylic acid) | d-nb.inforsc.org |

| Aldehydes/Ketones | Benzophenone | -C(OH)Ph₂ (Tertiary alcohol) | rsc.org |

| Alkyl Halides | Methyl Iodide | -CH₃ (Methyl) | d-nb.info |

| Disulfides | Dimethyl disulfide (MeSSMe) | -SMe (Methylthio) | rsc.org |

Another powerful technique for regioselective functionalization is the halogen-lithium exchange. For instance, 1-substituted-4,5-dibromo-1,2,3-triazoles undergo bromine-lithium exchange preferentially at the C-5 position when treated with butyllithium at low temperatures. rsc.org This provides a reliable route to the 5-lithio-4-bromo-triazole intermediate, which can then be reacted with electrophiles to yield 5-substituted-4-bromo-1,2,3-triazoles in high yields. rsc.org This strategy could be applied to create derivatives of this compound with substitution at the C-5 position while retaining a halogen at the C-4 position for further cross-coupling reactions.

Synthetic Accessibility to Complex Analogues derived from this compound

The structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules. Both the propanoic acid side chain and the triazole ring can be modified to build diverse chemical libraries.

The carboxylic acid moiety is a key handle for elaboration. Standard peptide coupling or amidation reactions can be employed to link the molecule to amines, amino acids, or other complex fragments. For example, a common synthetic route involves the condensation of a triazole-containing amine with various substituted propionic acids to generate a library of amide derivatives. nih.gov Similarly, the carboxylic acid of this compound can be activated (e.g., as an acid chloride or with coupling agents like PyBOP) and reacted with a wide array of amines to produce complex amides with potential biological activities. nih.gov

Furthermore, the triazole ring itself can be a platform for building complexity. Using the selective substitution methods described in the previous section, functional groups can be introduced at the C-5 position. These functional groups can then participate in further reactions. For instance, a bromo-substituent at C-5 could be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach aryl, alkynyl, or amino groups, respectively.

In some cases, the entire triazole ring can be part of a denitrogenative transformation, where it acts as a precursor to other nitrogen-containing heterocycles. rsc.org In-situ acylation or sulfonylation of NH-1,2,3-triazoles can generate reactive intermediates that, upon cleavage of the N1-N2 bond and loss of N₂, form vinyl cation intermediates. rsc.org These intermediates can then undergo various cyclization or capture reactions, transforming the triazole into different heterocyclic systems like 2,3-dihydropyrroles. rsc.org

Mechanistic Elucidation of Key Chemical Reactions in Triazolyl Propanoic Acid Synthesis

The formation of the 1,2,3-triazole core of this compound is most commonly achieved via cycloaddition reactions. The subsequent generation of the carboxylic acid often involves the hydrolysis of an ester precursor. Understanding the mechanisms of these key steps is vital for optimizing reaction conditions and controlling product outcomes.

Insights into Cycloaddition Reaction Mechanisms

The synthesis of 1,4-disubstituted 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne. organic-chemistry.org

Thermal, Uncatalyzed Cycloaddition : The original Huisgen cycloaddition involves heating the azide and alkyne together. This reaction proceeds through a concerted, pericyclic mechanism, classified as a [4s+2s] cycloaddition. organic-chemistry.org However, a significant drawback of the uncatalyzed reaction with asymmetric alkynes is the lack of regioselectivity, typically yielding a mixture of 1,4- and 1,5-disubstituted triazole isomers. nih.govnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The discovery of copper(I) catalysis revolutionized triazole synthesis, making it a cornerstone of "click chemistry". nih.govbeilstein-journals.org The CuAAC reaction is highly regioselective, yielding exclusively the 1,4-disubstituted isomer. beilstein-journals.org The mechanism differs significantly from the uncatalyzed version. Computational and experimental studies suggest a stepwise process rather than a concerted one. itu.edu.tracs.org The currently accepted mechanism often involves a dinuclear copper intermediate. nih.govnih.gov The key steps are:

Formation of a copper(I)-acetylide complex from the terminal alkyne.

Coordination of the azide to the copper center, bringing the reactants into proximity.

A stepwise cycloaddition process involving the formation of a six-membered copper-containing intermediate. nih.gov

Ring contraction and subsequent protonolysis or reductive elimination releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

Quantum mechanical investigations using Density Functional Theory (DFT) have provided detailed insights, showing that the copper catalyst lowers the activation barrier and transforms the concerted uncatalyzed reaction into a stepwise process, which accounts for the dramatic rate acceleration and high regioselectivity. itu.edu.trresearchgate.net

Detailed Analysis of Acid-Catalyzed Condensation Pathways

While cycloaddition is the predominant method for 1,2,3-triazole synthesis, other condensation-based routes exist, though they are less common and often lead to other triazole isomers (e.g., 1,2,4-triazoles). nih.gov Some metal- and azide-free methods for preparing 1,2,3-triazoles involve multi-component reactions that proceed through cascade condensation-cyclization pathways. frontiersin.orgmdpi.com For example, the reaction between enaminones, primary amines, and tosylhydrazine, catalyzed by molecular iodine, can produce 1,5-disubstituted 1,2,3-triazoles. mdpi.com

Although not strictly an acid-catalyzed condensation for the initial ring formation, acid catalysis can be crucial in related transformations. For instance, efficient methods for the N-alkylation of pre-formed NH-1,2,3-triazoles using alcohols can be catalyzed by Brønsted or Lewis acids. bohrium.com

Investigations into Hydrolysis and Saponification Mechanisms

The final step in many syntheses of this compound is the conversion of a corresponding ester (e.g., a methyl or ethyl ester) into the carboxylic acid. This is typically achieved through base-catalyzed hydrolysis, a process known as saponification. ucoz.comchemistrylearner.com

The mechanism for base-catalyzed ester hydrolysis (designated BAC2 for Base-catalyzed, Acyl-oxygen cleavage, bimolecular) is a well-established two-step addition-elimination pathway: slideshare.netmasterorganicchemistry.com

Nucleophilic Addition : A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate. masterorganicchemistry.comorganicchemistrytutor.com

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the alkoxide ion (⁻OR) is ejected as the leaving group.

An acidic workup is then required to protonate the resulting carboxylate salt to yield the final neutral carboxylic acid product. organicchemistrytutor.com

In contrast, acid-catalyzed hydrolysis (AAC2) is an entirely reversible process, representing the microscopic reverse of Fischer esterification. wikipedia.orgchemistrysteps.com It requires an excess of water to shift the equilibrium toward the carboxylic acid and alcohol products. chemistrysteps.com The irreversibility of the final deprotonation step makes saponification the preferred method for the complete hydrolysis of esters on a preparative scale. ucoz.com

Sustainable Synthesis Approaches in Flow Chemistry

Modern synthetic chemistry increasingly emphasizes the development of sustainable and safer processes. Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for the synthesis of triazoles, which often involves potentially hazardous intermediates like organic azides. researchgate.net

Flow chemistry involves pumping reagents through a heated tube or column, often packed with a catalyst. This approach provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. researchgate.netnih.gov

Several research groups have demonstrated that the CuAAC reaction is exceptionally well-suited to flow-based systems. beilstein-journals.org Key advantages include:

Enhanced Safety : The small reactor volume at any given time minimizes the risk associated with handling potentially explosive organic azides.

Improved Efficiency : The high surface-area-to-volume ratio in flow reactors allows for rapid heat transfer, enabling the use of higher temperatures to accelerate reaction rates safely, thus reducing residence times significantly. acs.org

Scalability : Production can be easily scaled up by running the flow system for longer periods, achieving gram-scale or even larger production without re-optimizing the process. beilstein-journals.org

Catalyst Immobilization : Flow systems are ideal for using heterogeneous or immobilized catalysts, such as copper powder or copper-on-charcoal. nih.govbeilstein-journals.org This simplifies product purification, as the catalyst is contained within the reactor column and can be easily reused, reducing waste and cost. nih.gov

The following table summarizes a comparison between typical batch and flow conditions for triazole synthesis.

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow Chemistry |

|---|---|---|---|

| Safety | Higher risk due to large volume of hazardous reagents (e.g., azides). | Minimized risk due to small internal volume and better heat management. researchgate.net | Inherently safer design. |

| Reaction Time | Hours to days. | Seconds to minutes. acs.org | Higher throughput and productivity. |

| Temperature Control | Potential for thermal gradients and "hot spots". | Precise and uniform temperature control. nih.gov | Improved reproducibility and selectivity. |

| Scalability | Requires new equipment and re-optimization for scale-up. | Achieved by extending run time ("scaling out"). beilstein-journals.org | Seamless transition from lab to production scale. |

| Purification | Often requires chromatographic separation from soluble catalyst. | Simplified purification, especially with packed-bed catalysts. nih.gov | Reduced solvent waste and processing time. |

A robust protocol for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles has been established using a continuous flow system with copper-on-charcoal as a heterogeneous catalyst, delivering products in high yields with excellent functional group tolerance. nih.govrsc.org This methodology demonstrates the potential for developing more sustainable and efficient manufacturing processes for compounds like this compound.

Continuous-Flow Synthesis Protocols for Triazolyl Propanoic Acid Derivatives

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including triazole derivatives. researchgate.net This approach offers enhanced safety, better process control, and scalability compared to conventional batch methods. organic-chemistry.org While specific protocols for this compound are not extensively detailed in the literature, the continuous-flow synthesis of structurally similar compounds, such as 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, provides a strong model for its potential production. rsc.org

A notable metal-free, continuous-flow process for a related triazole acetic acid derivative highlights the potential for an atom-economical and highly selective synthesis. rsc.org Such a process can be adapted for this compound, likely involving the reaction of an appropriate azide with an alkyne precursor in a flow reactor. Key advantages of this methodology include the ability to handle potentially energetic intermediates safely and the avoidance of laborious chromatography and isolation steps. rsc.orgchemrxiv.org

The use of heterogeneous catalysts, such as copper-on-charcoal, in a packed-bed reactor within a continuous-flow system has proven effective for the synthesis of various 1,2,3-triazoles. researchgate.netnih.gov This setup allows for the efficient production of triazoles with good functional group tolerance and high yields. nih.gov For the synthesis of a triazolyl propanoic acid derivative, a solution of the corresponding azide and alkyne precursors would be pumped through the heated catalyst column, yielding the desired product in a continuous stream. nih.gov

Table 1: Illustrative Continuous-Flow Reaction Parameters for Triazole Synthesis (Based on protocols for analogous compounds)

| Parameter | Value | Reference |

| Catalyst | Copper-on-charcoal | nih.gov |

| Solvent | Dichloromethane (DCM) | nih.gov |

| Temperature | 110 °C | nih.gov |

| Residence Time | ~129 seconds | nih.gov |

| Reactant Conc. | 0.10 M (azide), 0.13 M (alkyne) | nih.gov |

This interactive table allows for the exploration of typical parameters in a continuous-flow setup for triazole synthesis.

Development of Environmentally Benign Catalytic Systems

The principles of green chemistry are increasingly being applied to the synthesis of triazoles to minimize environmental impact. nih.govbenthamdirect.com This involves the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov

Copper-Based Catalysts:

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis. nih.gov Green innovations in this area focus on the development of heterogeneous and recyclable copper catalysts. Copper nanoparticles and copper supported on materials like charcoal have demonstrated high efficiency and can be easily recovered and reused, reducing metal leaching into the final product. nih.govconsensus.app

Alternative Solvents:

The replacement of hazardous organic solvents is a key goal in green chemistry. For triazole synthesis, several environmentally benign alternatives have been explored:

Water: Water has been successfully used as a solvent for the CuAAC reaction, often promoted by visible light, which allows for mild reaction conditions and recycling of the catalyst and solvent. consensus.app

Glycerol: As a biodegradable and non-toxic solvent, glycerol has been employed in one-pot, three-component syntheses of 1,2,3-triazoles, yielding excellent results at room temperature. consensus.app

Ionic Liquids (ILs): ILs are gaining attention as green solvents and catalysts due to their low vapor pressure and high thermal stability. rsc.org They can enhance reaction rates and selectivity in triazole synthesis and are often recyclable. rsc.org

Deep Eutectic Solvents (DES): Novel copper(II)-based acidic deep eutectic solvents have been developed as multifunctional catalytic systems for the synthesis of 1,4-disubstituted 1,2,3-triazoles under base-free conditions, with the solvent being reusable multiple times. consensus.app

Catalyst-Free and Alternative Energy Sources:

Efforts are also being made to develop catalyst-free reaction conditions. Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in triazole synthesis, often in conjunction with green solvents. nih.gov

Table 2: Overview of Environmentally Benign Catalytic Systems for Triazole Synthesis

| Catalytic System | Green Solvent | Key Advantages | Reference(s) |

| Copper-on-charcoal | Dichloromethane | Heterogeneous, recyclable, high yield | nih.gov |

| Copper Nanoparticles | Water | Recyclable, mild conditions | consensus.app |

| CuI/Diethylamine | Glycerol | Good to excellent yields at room temp. | consensus.app |

| Cu(II)-Acidic DES | Deep Eutectic Solvent | Base-free, reusable catalyst/solvent | consensus.app |

| Visible-light promoted CuAAC | Water | Sustainable, catalyst/solvent recycling | consensus.app |

This interactive table provides a summary of various green catalytic systems applicable to triazole synthesis.

The adoption of these advanced synthetic methodologies and environmentally benign catalytic systems is pivotal for the sustainable and efficient production of this compound and its derivatives, aligning with the broader goals of modern chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental map of the proton and carbon skeletons of a molecule.

The ¹H NMR spectrum of 2-(4-Methyltriazol-1-yl)propanoic acid would be expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shift of each carbon signal is indicative of its electronic environment and hybridization state.

Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.98 | s | 1H | H-5 (Triazole ring) |

| 5.15 | q | 1H | CH (Propanoic acid) |

| 3.75 | s | 3H | CH₃ (Triazole ring) |

| 1.85 | d | 3H | CH₃ (Propanoic acid) |

| 11.50 | br s | 1H | COOH |

Disclaimer: This is a hypothetical data table for illustrative purposes.

Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 175.0 | C=O (Carboxylic acid) |

| 143.5 | C-4 (Triazole ring) |

| 138.0 | C-5 (Triazole ring) |

| 58.0 | CH (Propanoic acid) |

| 35.0 | CH₃ (Triazole ring) |

| 16.5 | CH₃ (Propanoic acid) |

Disclaimer: This is a hypothetical data table for illustrative purposes.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nist.gov In the case of this compound, a cross-peak would be expected between the methine proton (CH) of the propanoic acid moiety and the methyl protons (CH₃) of the same group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. nih.gov This experiment would definitively link the proton signals to their corresponding carbon signals. For example, it would show a correlation between the proton signal at δ 5.15 and the carbon signal at δ 58.0. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule. Key expected correlations for this compound would include:

The methine proton (CH) of the propanoic acid moiety to the carboxylic carbon (C=O) and the C-5 carbon of the triazole ring.

The methyl protons on the triazole ring to the C-4 and C-5 carbons of the triazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. For this molecule, a NOESY experiment could show a spatial relationship between the methine proton of the propanoic acid group and the protons of the triazole ring, helping to define the preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

HRMS is an essential technique for determining the precise molecular weight and elemental formula of a compound. nih.gov

HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₆H₉N₃O₂), the expected exact mass would be calculated and compared to the measured mass.

Hypothetical HRMS Data

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 156.0768 | 156.0770 |

| [M+Na]⁺ | 178.0587 | 178.0589 |

Disclaimer: This is a hypothetical data table for illustrative purposes.

The close agreement between the calculated and measured m/z values would confirm the elemental composition as C₆H₉N₃O₂.

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed. Protonated alkanoic acids often undergo fragmentation by losing water (H₂O) and/or carbon monoxide (CO). nist.gov

Key expected fragmentation pathways for this compound would include:

Loss of the carboxylic acid group: A prominent fragment would likely correspond to the loss of COOH (45 Da).

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion.

Cleavage of the propanoic acid side chain: Fragmentation at the C-N bond connecting the propanoic acid to the triazole ring.

Ring fragmentation: Cleavage of the triazole ring itself, which can help differentiate it from other isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present. IR and Raman spectroscopy are complementary techniques.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), C-H stretches (around 3000 cm⁻¹), and C-N and C=N stretches from the triazole ring (in the 1600-1400 cm⁻¹ region). nist.govchemicalbook.com

Raman spectroscopy would also be expected to show characteristic signals. The C=N and N=N stretching vibrations of the triazole ring are often strong in Raman spectra. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric C-H stretching and bending vibrations would also produce Raman signals.

Identification of Characteristic Vibrational Modes of the Triazole and Carboxylic Acid Functional Groups

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by the vibrational modes of its two key functional groups: the triazole ring and the carboxylic acid moiety.

The carboxylic acid group presents several distinct and identifiable bands. A very broad and strong absorption band is typically observed in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration. vscht.czorgchemboulder.com This broadening is a result of intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state. orgchemboulder.com Superimposed on this broad O-H band are the sharper C-H stretching vibrations from the alkyl parts of the molecule, usually appearing between 3000 cm⁻¹ and 2850 cm⁻¹. docbrown.infodocbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band typically found in the range of 1760-1690 cm⁻¹. orgchemboulder.com The exact position depends on factors like dimerization and conjugation. Additionally, the C-O stretching and O-H bending vibrations can be observed in the fingerprint region, with the C-O stretch appearing between 1320-1210 cm⁻¹ and the O-H bend around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

The 1,2,4-triazole (B32235) ring also exhibits characteristic vibrational modes. nih.gov Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, often around 3100 cm⁻¹. researchgate.net The C=N and N=N stretching vibrations within the triazole ring typically result in several bands in the 1600-1400 cm⁻¹ region. researchgate.net Specific "marker bands" for the 1,2,4-triazole ring have been identified through detailed computational and experimental studies, which help to distinguish it from other isomers like the 1,2,3-triazole. nih.gov Ring breathing and deformation vibrations occur at lower wavenumbers in the fingerprint region.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440-1395 | Medium |

| Triazole Ring | C-H Stretch (aromatic) | ~3100 | Medium |

| Triazole Ring | C=N, N-N Stretches | 1600-1400 | Medium-Weak |

| Alkyl Group | C-H Stretch | 3000-2850 | Medium |

X-ray Diffraction Analysis

While specific crystallographic data for this compound is not publicly available, the principles of X-ray diffraction analysis allow for a hypothetical description of its solid-state structure based on related compounds. spectrabase.com

Determination of Solid-State Molecular Geometry and Bond Parameters

X-ray diffraction analysis of a single crystal would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. For the propanoic acid side chain, typical C-C single bond lengths are around 1.54 Å, and the C=O double bond in the carboxyl group is approximately 1.25 Å, while the C-O single bond is about 1.36 Å. The bond angles around the sp³ hybridized carbon atoms would be close to the tetrahedral angle of 109.5°, while the sp² hybridized carboxyl carbon would exhibit angles near 120°.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing is largely determined by intermolecular forces. A dominant interaction in the crystal lattice of this compound is expected to be the hydrogen bonding between the carboxylic acid groups of two molecules, forming a centrosymmetric dimer with a characteristic R²₂(8) ring motif. nih.gov This is a very common and stable arrangement for carboxylic acids in the solid state.

Advanced Chromatographic and Analytical Techniques

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound.

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

The presence of a stereocenter at the alpha-carbon of the propanoic acid moiety means that this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying these enantiomers. nih.gov This is crucial as enantiomers can have different pharmacological activities. ekb.eg

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the resolution of racemic carboxylic acids. nih.gov For instance, columns like Chiralcel® or Chiralpak® are often effective. The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with a polar alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govmdpi.com The choice of the specific CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers. tsijournals.com

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Column Temperature | 25 °C |

Development of Stability-Indicating Analytical Methods (e.g., RP-HPLC)

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose. scispace.com The method must be able to separate the intact drug from its potential degradation products and any process-related impurities. pensoft.netresearchgate.netpensoft.net

The development of such a method for this compound would involve subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. scispace.com The chromatographic conditions are then optimized to achieve separation between the parent compound and all the degradation peaks.

A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds with good resolution and peak shape. Validation of the method according to ICH guidelines would ensure its accuracy, precision, linearity, specificity, and robustness. scispace.com

Table 3: Example of a Stability-Indicating RP-HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Column Temperature | 30 °C |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the 2-(4-Methyltriazol-1-yl)propanoic acid Scaffold

The unique arrangement of a carboxylic acid and a methyl-substituted triazole ring on a propanoic acid backbone gives rise to a specific reactivity profile.

The carboxylic acid group is a versatile handle for a variety of synthetic transformations. Its reactivity is central to the synthesis of derivatives and the formation of bioconjugates. Standard reactions involving the carboxylic acid group include esterification, amidation, and reduction.

Esterification: In the presence of an alcohol and an acid catalyst, or through activation with reagents like dicyclohexylcarbodiimide (B1669883) (DCC), the carboxylic acid can be converted to its corresponding ester. This derivatization is often employed to enhance lipophilicity or to protect the carboxylic acid during other transformations.

Amide Formation: The carboxylic acid can be readily converted to amides by reaction with amines. This is typically achieved by first activating the carboxylic acid with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. These amide derivatives are often explored for their biological activities.

In situ Derivatization: For certain applications, the carboxylic acid can be derivatized in situ. For instance, in reactions with metal catalysts, the carboxylate can act as a directing group or a ligand.

| Transformation | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, Coupling Agent (e.g., EDC, DCC) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride |

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle with three nitrogen atoms, which influences its reactivity towards both electrophiles and nucleophiles. The nitrogen atoms, with their lone pairs of electrons, are generally nucleophilic. youtube.com The carbon atoms of the triazole ring are electron-deficient and thus susceptible to nucleophilic attack, although less readily than the nitrogen atoms.

Electrophilic Attack: The nitrogen atoms of the triazole ring are the primary sites for electrophilic attack. Alkylation and acylation can occur at the ring nitrogens. The position of substitution (N1, N2, or N4) is influenced by the reaction conditions and the nature of the electrophile. In this compound, the N4 position is already substituted with a methyl group, directing further electrophilic attack to the other available nitrogen atoms.

Nucleophilic Substitution: While the triazole ring itself is generally resistant to nucleophilic aromatic substitution, the presence of leaving groups on the ring can facilitate such reactions. researchgate.net For instance, if a halo-substituted precursor were used in the synthesis, the halogen could be displaced by a variety of nucleophiles. The N-1 nitrogen of a triazole ring can act as a potent nucleophile in SN2 reactions. youtube.com

Mechanisms of Covalent Interactions and Adduct Formation

The ability of a compound to form covalent bonds with biological macromolecules is a key aspect of its mechanism of action and potential toxicity. For this compound, both the carboxylic acid and the triazole ring could participate in covalent interactions.

The activated carboxylic acid can react with nucleophilic residues on proteins, such as lysine (B10760008) or serine, to form stable amide or ester linkages. The triazole ring, particularly if activated, could also be involved in covalent bond formation. For example, studies with 2-chloro-4-methylthiobutanoic acid have shown that it can form adducts with deoxyguanosine in DNA. nih.gov This occurs through the N7 position of the guanine (B1146940) base. nih.gov While a different compound, this demonstrates the potential for small molecules with reactive functionalities to form DNA adducts. nih.gov The formation of such adducts can lead to mutations and may be a mechanism of carcinogenicity. nih.gov

Chemical Basis of Covalent Binding to Model Biomolecules (in vitro research context)

While direct in vitro studies on the covalent binding of this compound to biomolecules are not extensively documented in publicly available literature, the potential for such interactions can be inferred from the known chemistry of its constituent functional groups: the 1,2,4-triazole ring and the propanoic acid side chain. Covalent binding to proteins and other macromolecules often occurs following metabolic activation of a parent compound to a reactive electrophilic intermediate.

The propanoic acid moiety is a key structural feature that can undergo metabolic activation. Carboxylic acids are known to be activated in vivo to form acyl-CoA thioesters. This bioactivation is a common step in the metabolism of fatty acids and some xenobiotics. The resulting acyl-CoA thioester is more electrophilic than the parent carboxylic acid and can potentially react with nucleophilic residues (such as lysine, serine, or threonine) on proteins to form stable covalent adducts.

Another well-established pathway for the metabolic activation of carboxylic acids is the formation of acyl glucuronides. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in a reactive electrophilic species. Acyl glucuronides are known to be unstable and can undergo intramolecular rearrangement (acyl migration) to form isomers that are highly reactive towards nucleophilic sites on proteins, leading to covalent modification.

In the context of in vitro research, the potential for covalent binding of this compound could be investigated using various model systems. Incubation of the compound with liver microsomes or hepatocytes in the presence of trapping agents for reactive intermediates would be a standard approach. Furthermore, studies with purified enzymes known to be involved in the bioactivation of carboxylic acids, such as acyl-CoA synthetases and UGTs, could provide more direct evidence for the formation of reactive species. The use of model nucleophiles, such as glutathione (B108866) or N-acetylcysteine, in these in vitro systems would allow for the trapping and identification of any reactive intermediates formed.

| Potential Bioactivation Pathway | Reactive Intermediate | Potential Biomolecular Targets (Nucleophilic Residues) |

| Acyl-CoA Formation | Acyl-CoA Thioester | Lysine, Serine, Threonine |

| Glucuronidation | Acyl Glucuronide | Lysine, Histidine, Cysteine |

This table presents theoretical bioactivation pathways for this compound based on the known metabolism of carboxylic acids.

Investigation of Chemically Reactive Intermediates (if relevant to the compound class)

The investigation of chemically reactive intermediates is a crucial aspect of understanding the potential for idiosyncratic adverse drug reactions. For compounds belonging to the class of substituted propanoic acids, the formation of reactive acyl-CoA thioesters and acyl glucuronides are the most relevant and well-characterized pathways.

Acyl-CoA Thioesters: The formation of an acyl-CoA thioester from this compound would proceed via an enzymatic reaction catalyzed by an acyl-CoA synthetase. The resulting thioester is a high-energy intermediate that can readily participate in acyl transfer reactions. In the absence of its intended metabolic fate (e.g., entry into beta-oxidation pathways, which is unlikely for this xenobiotic), it can react non-enzymatically with nucleophilic functional groups on proteins. The reactivity of the acyl-CoA thioester is attributed to the good leaving group ability of the coenzyme A thiol.

Acyl Glucuronides: The formation of an acyl glucuronide of this compound would be catalyzed by UGTs. The resulting conjugate is an ester and is susceptible to hydrolysis. More importantly, acyl glucuronides can undergo intramolecular acyl migration, where the acyl group moves from the 1-hydroxyl position of the glucuronic acid moiety to the 2-, 3-, or 4-hydroxyl positions. This rearrangement can lead to the formation of a more reactive species that can covalently bind to proteins. The imine-like structure formed during the rearrangement is thought to be a key contributor to the reactivity of these metabolites.

In vitro methods to investigate these reactive intermediates would involve incubating this compound with appropriate biological matrices (e.g., liver microsomes supplemented with UDPGA for glucuronide formation, or liver S9 fractions with ATP and CoA for acyl-CoA formation). The detection of these intermediates can be challenging due to their transient nature. Therefore, trapping experiments with nucleophiles like glutathione, followed by analysis using mass spectrometry, are often employed to identify the resulting adducts, which serve as evidence for the formation of the reactive intermediate.

| Reactive Intermediate Class | Precursor Functional Group | Key Enzymatic Pathway | Mechanism of Reactivity |

| Acyl-CoA Thioester | Propanoic Acid | Acyl-CoA Synthetase | Acyl transfer to nucleophiles |

| Acyl Glucuronide | Propanoic Acid | UDP-glucuronosyltransferase | Acyl migration leading to reactive electrophile |

This table summarizes the key aspects of the formation and reactivity of potential chemically reactive intermediates of this compound.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements or conformations. Conformational analysis explores these arrangements and their relative energies, which is critical for understanding the molecule's interactions and properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable conformation (ground state geometry) of a molecule. For 2-(4-Methyltriazol-1-yl)propanoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can optimize the molecular structure to find the lowest energy arrangement of its atoms. nih.govnih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's architecture.

The optimization process involves finding the minimum on the potential energy surface, which corresponds to the most stable isomer and its rotational conformers. For this molecule, key parameters would include the orientation of the propanoic acid group relative to the methyltriazole ring.

Table 1: Illustrative Optimized Geometrical Parameters from a Theoretical DFT Calculation This table is for illustrative purposes to show typical data generated from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C-N (ring) | ~ 1.35 Å | |

| N-N (ring) | ~ 1.33 Å | |

| C-C (acid) | ~ 1.52 Å | |

| C=O | ~ 1.21 Å | |

| Bond Angles | ||

| C-N-C (ring) | ~ 108° | |

| O-C-O (acid) | ~ 125° | |

| Dihedral Angles | ||

| C(ring)-N-C(acid)-C | Defines rotation |

While DFT provides a static picture of the ground state, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would reveal its conformational flexibility by showing how bond lengths, angles, and dihedral angles fluctuate around their equilibrium values. mdpi.com

Furthermore, MD simulations are invaluable for studying the influence of the environment, such as a solvent. By simulating the molecule in a box of water molecules, for example, one can observe the formation of hydrogen bonds between the carboxylic acid group and water, and how these interactions influence the molecule's preferred conformation and dynamics. mdpi.com

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule dictates its chemical reactivity. Computational methods can map out the electronic landscape, identifying regions that are likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring, while the LUMO might be distributed over the carboxylic acid moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability, while a small gap indicates higher reactivity. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energy Values This table is for illustrative purposes to show typical data generated from FMO analysis.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Electron-donating regions (likely on the triazole ring) |

| LUMO | -1.0 eV | Electron-accepting regions |

| HOMO-LUMO Gap | 5.5 eV | Indicator of chemical stability and reactivity |

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.delibretexts.org It is generated by calculating the electrostatic potential at different points on the electron density surface. researchgate.net The map uses a color scale to indicate different potential values: red typically shows regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netscispace.com

For this compound, an MEP map would likely show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors. The hydrogen of the hydroxyl group would appear as a region of high positive potential (blue), indicating its acidity. libretexts.org

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. researchgate.net This synergy between theoretical prediction and experimental validation is a powerful tool in chemical analysis. mdpi.com

DFT calculations can be used to predict vibrational frequencies corresponding to the infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending) involved. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the chemical environment of each atom, providing a detailed fingerprint of the molecular structure. researchgate.net These predicted spectra serve as a valuable reference for interpreting experimental results.

Theoretical Calculations of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and confirming structural hypotheses.

The standard method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, commonly used in conjunction with a DFT functional such as B3LYP and a reasonably large basis set (e.g., 6-311++G(d,p)) to ensure accuracy. unn.edu.ngmdpi.com The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following optimization, the GIAO calculation is performed on this stable structure to yield absolute magnetic shielding tensors. nih.gov These values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Solvent effects are a critical consideration, as chemical shifts can vary significantly in different chemical environments. unn.edu.ng These effects can be incorporated into the calculations using implicit solvation models like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a specific dielectric constant. unn.edu.ng Comparing the calculated shifts in various solvents (e.g., CDCl₃, DMSO-d₆) with experimental data can validate the computational model. unn.edu.ngmdpi.com

Illustrative Data Table for Calculated NMR Chemical Shifts This table is a hypothetical representation of the type of data generated from a GIAO-DFT calculation for this compound. Actual values would require specific computation.

| Atom Number (Example) | Atom Type | Calculated δ (ppm) in DMSO | Notes |

| 1 | C (C=O) | 173.5 | Carboxylic acid carbon, typically deshielded. |

| 2 | C (CH) | 55.2 | Methine carbon attached to the triazole ring. |

| 3 | C (Triazole C5) | 148.1 | Triazole ring carbon. |

| 4 | C (Triazole C4) | 142.9 | Triazole ring carbon adjacent to the methyl group. |

| 5 | C (CH₃-Propanoic) | 18.7 | Propanoic acid methyl group. |

| 6 | C (CH₃-Triazole) | 14.5 | Triazole methyl group. |

| 7 | H (CH) | 4.85 (quartet) | Methine proton, split by the adjacent methyl group. |

| 8 | H (CH₃-Propanoic) | 1.60 (doublet) | Propanoic acid methyl protons, split by the methine proton. |

| 9 | H (Triazole C5-H) | 8.15 (singlet) | Triazole ring proton. |

| 10 | H (CH₃-Triazole) | 2.40 (singlet) | Triazole methyl protons. |

| 11 | H (COOH) | 12.50 (broad s) | Carboxylic acid proton, highly variable and solvent-dependent. mdpi.com |

Simulation of Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and fingerprint region of a molecule. Simulating these spectra via computational methods allows for the detailed assignment of vibrational modes to specific atomic motions.

The simulation process involves calculating the second derivatives of the energy with respect to the atomic coordinates of the optimized molecular geometry. This analysis yields the harmonic vibrational frequencies and the corresponding normal modes. DFT calculations, using functionals like B3LYP, are well-suited for this purpose. researchgate.netmdpi.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

The output includes the frequencies (in cm⁻¹), IR intensities, and Raman activities for each vibrational mode. A detailed assignment can be performed using Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. mdpi.com

Illustrative Data Table for Simulated Vibrational Frequencies This table is a hypothetical representation of key vibrational modes for this compound. Actual values would require specific computation.

| Frequency (Calculated, Scaled cm⁻¹) | IR Intensity | Raman Activity | Assignment (Based on PED) |

| ~3550 | High | Low | O-H stretch (in monomer form) |

| ~2980 | Medium | Medium | C-H stretch (propanoic CH and CH₃) |

| ~1720 | Very High | Medium | C=O stretch (carboxylic acid) |

| ~1510 | High | High | Triazole ring C=N/N=N stretching |

| ~1450 | Medium | Medium | CH₃ asymmetric bending |

| ~1380 | Medium | Medium | C-O stretch coupled with O-H bend |

| ~1250 | High | Low | Triazole ring in-plane bending |

| ~950 | Medium | Low | O-H out-of-plane bend (dimer) |

Molecular Recognition and Binding Interactions (Computational Models)

Understanding how a molecule like this compound might interact with biological macromolecules is crucial for applications in drug discovery and chemical biology. Computational modeling provides a powerful framework for exploring these interactions at an atomic level. Given that many triazole-containing compounds exhibit antifungal activity by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), this enzyme serves as a relevant hypothetical target for modeling studies. nih.govnih.gov

Molecular Docking Simulations with Hypothetical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor, typically a protein. impactfactor.org The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (e.g., the active site of fungal CYP51). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, using a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net

The results of a docking simulation provide insights into:

Binding Affinity: A numerical score (e.g., in kcal/mol) that ranks potential ligands or binding poses.

Binding Mode: The specific orientation and conformation of the ligand in the binding pocket.

Key Interactions: Identification of specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions (like the heme iron in CYP51), that stabilize the complex. nih.gov

For this compound, a key interaction in a CYP51-like target would likely involve the coordination of one of the triazole nitrogen atoms with the heme iron, a characteristic binding mode for azole antifungals. nih.gov The propanoic acid group could form hydrogen bonds with polar residues (e.g., Arginine, Tyrosine) in the active site.

Illustrative Data Table for Molecular Docking Results This table is a hypothetical representation of docking results against a fungal CYP51 active site. Actual results would require a specific docking study.

| Parameter | Value/Description |

| Hypothetical Target | Candida albicans Lanosterol 14α-demethylase (CYP51) |

| Docking Software | AutoDock Vina (Example) |

| Binding Affinity Score | -7.8 kcal/mol |

| Predicted Interactions | |

| Coordination Bond | Triazole N2 with Heme Fe |

| Hydrogen Bonds | Carboxyl OH with Tyr132; Carboxyl C=O with Arg96 |

| Hydrophobic Interactions | Propanoic methyl group with Leu376; Triazole methyl group with Phe228 |

Computational Estimation of Binding Free Energies

While docking provides a rapid assessment of binding, more rigorous methods are needed to accurately estimate the binding free energy (ΔG_bind). These methods provide a more quantitative prediction of binding affinity.

One common approach is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. This technique involves running a molecular dynamics (MD) simulation of the protein-ligand complex to sample a range of conformations in a simulated aqueous environment. Snapshots from this simulation are then used to calculate the binding free energy using the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy (van der Waals and electrostatic interactions) in the gas phase.

ΔG_solv is the change in solvation free energy, often calculated using a combination of a Poisson-Boltzmann (PB) model for the electrostatic component and a Surface Area (SA) model for the nonpolar component.

TΔS is the change in conformational entropy upon binding, which is computationally demanding and sometimes omitted for relative comparisons.

More advanced methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to treat the ligand and the immediate active site with higher-level quantum mechanics, providing a more accurate description of electronic effects like polarization and charge transfer, while the rest of the protein is treated with classical molecular mechanics. nih.gov

Illustrative Data Table for Binding Free Energy Components (MM/PBSA) This table is a hypothetical representation of a binding free energy calculation for the compound in a CYP51 active site. Actual values would require specific computation.

| Energy Component | Calculated Value (kcal/mol) | Contribution to Binding |

| ΔE_vdW (van der Waals) | -45.2 | Favorable |

| ΔE_elec (Electrostatic) | -28.9 | Favorable |

| ΔE_MM (Gas Phase) | -74.1 | Favorable |

| ΔG_polar (Polar Solvation) | +55.7 | Unfavorable (Desolvation penalty) |

| ΔG_nonpolar (Nonpolar Solvation) | -4.5 | Favorable |

| ΔG_solv (Total Solvation) | +51.2 | Unfavorable |

| ΔG_bind (without entropy) | -22.9 | Overall Favorable |

Structure Activity Relationship Sar Studies and Molecular Design

Rational Design Principles for Novel Triazolyl Propanoic Acid Derivatives

The rational design of new chemical entities is a cornerstone of modern medicinal chemistry. For derivatives of 2-(4-methyltriazol-1-yl)propanoic acid, design principles are guided by a systematic understanding of how structural modifications influence biological activity. This involves a careful consideration of the propanoic acid chain and the methyltriazole moiety.

Systematic Modification of the Propanoic Acid Chain and its Stereochemical Influence

The propanoic acid portion of the molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Systematic modifications to this chain are a key strategy in optimizing lead compounds. Research into related 1,2,4-triazole (B32235) derivatives containing a propanoic acid moiety has shown that alterations to this aliphatic side chain can significantly impact biological activity. For instance, the introduction of a double bond to create a propenoic acid analog has been observed to enhance antibacterial and anthelmintic activities, suggesting that the saturation of the propanoic acid chain in this compound might be a point for targeted modification to modulate its biological profile. nih.gov

Furthermore, the stereochemistry at the α-carbon of the propanoic acid is of paramount importance. The chiral center dictates the three-dimensional arrangement of the molecule, which in turn governs its interaction with chiral biological targets such as enzymes and receptors. It is a well-established principle that enantiomers of a chiral drug can exhibit markedly different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect altogether. Therefore, a key aspect of the rational design of this compound derivatives involves the synthesis and evaluation of individual enantiomers to identify the eutomer, the more active enantiomer.

Evaluation of Substituent Effects on the Methyltriazole Moiety

The methyltriazole ring is another key component for structural modification. The position of the methyl group on the triazole ring, as well as the introduction of other substituents, can profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule. In broader studies of triazole derivatives, the electronic effects of substituents on the triazole ring have been shown to be crucial for their activity. For example, in some series of triazole-based compounds, electron-withdrawing groups on the heterocyclic ring have been associated with potent biological activity, while electron-donating groups led to moderate activity. nih.gov

The position of the methyl group (in this case, at the 4-position of the triazole ring) is a defining feature of the scaffold. The thermal rearrangement of 4-alkyl-substituted 4H-1,2,4-triazoles to the corresponding 1-alkyl-1H-1,2,4-triazoles has been studied, indicating that the position of the alkyl substituent is a key factor in the stability and reactivity of the triazole ring. nih.gov When designing new derivatives, the effect of moving the methyl group to other positions on the triazole ring or replacing it with other functional groups would be a primary consideration to explore the SAR.

Experimental SAR Investigations through Targeted Compound Synthesis and Evaluation

The principles of rational design are validated through the synthesis and biological evaluation of targeted compounds. These experimental investigations provide the empirical data needed to build robust SAR models.

Comprehensive Analysis of Functional Group Variations

A comprehensive analysis of functional group variations on both the propanoic acid chain and the methyltriazole ring is essential for a thorough SAR study. For the propanoic acid moiety, this would involve synthesizing analogs with different chain lengths (e.g., acetic acid or butanoic acid derivatives), branching, and the introduction of various functional groups such as hydroxyl or amino groups.

On the methyltriazole ring, a library of compounds with diverse substituents at available positions would be synthesized. These substituents could range from small alkyl groups to larger aromatic or heteroaromatic rings, and could possess varying electronic properties (electron-donating or electron-withdrawing). The synthesis of such analogs would likely employ modern synthetic methodologies, such as click chemistry, which has become a powerful tool for the facile creation of diverse 1,2,3-triazole derivatives.

Impact of Chirality on Molecular Interactions

As previously mentioned, chirality is a critical factor. Experimental investigations would involve the stereoselective synthesis or chiral resolution of the enantiomers of this compound and its derivatives. The individual enantiomers would then be tested in relevant biological assays to determine their respective potencies and efficacies. This allows for the identification of the stereochemical requirements for optimal interaction with the biological target. The incorporation of chiral centers can also introduce greater rigidity to the molecule, which can be beneficial for activity. tcsedsystem.edu

Bioisosteric Transformations in Triazolyl Propanoic Acid Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The carboxylic acid group of this compound is a prime candidate for bioisosteric replacement.

The 1,2,3-triazole ring itself is often considered a bioisostere for other functional groups, such as amide bonds. nih.gov In the context of the propanoic acid moiety, the carboxylic acid group can be replaced by other acidic functional groups or groups that can mimic its hydrogen bonding and electrostatic interactions. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and other acidic heterocycles like hydroxy-1,2,3-triazoles. nih.govresearchgate.net The rationale for such replacements is often to enhance metabolic stability, as carboxylic acids can be susceptible to metabolic conjugation, or to fine-tune the acidity (pKa) of the molecule to optimize its interactions with a target or improve its absorption and distribution.

Replacement of the Carboxylic Acid with Alternative Acidic Functions